methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate
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Overview
Description
Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate is unique due to its specific structural features and potential applications. Unlike other pyrazolone derivatives, it has a hydrazine carboxylate group, which may confer unique biological activities and chemical reactivity.
Biological Activity
Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as:
It features a pyrazole ring, which is known for conferring various biological properties due to its ability to interact with multiple biological targets. The presence of the carboxylate group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted that pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, demonstrated selective cytotoxicity against cancer cell lines such as HeLa and L929 cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10 | Apoptosis induction |
Compound B | L929 | 15 | Cell cycle arrest |
Methyl 2-(...) | HeLa | TBD | TBD |
Enzymatic Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer metabolism and inflammation. For example, certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
Case Study: Enzyme Inhibition
In a recent study, methyl 2-(...) was tested for its inhibitory effects on COX enzymes. The results indicated a dose-dependent inhibition with an IC50 value comparable to known NSAIDs, suggesting potential use in anti-inflammatory therapies .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of methyl 2-(...) is essential for assessing its therapeutic viability. Preliminary studies suggest that the compound exhibits favorable absorption and distribution characteristics. Toxicity studies indicate low cytotoxicity in normal cells, which is promising for therapeutic applications.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | High |
Bioavailability | >50% |
Half-life | TBD |
Toxicity Level | Low |
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H16N4O3/c1-9-11(14-15-13(19)20-3)12(18)17(16(9)2)10-7-5-4-6-8-10/h4-8,14H,1-3H3,(H,15,19) |
InChI Key |
HOCZWJUYDGLVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NNC(=O)OC |
Origin of Product |
United States |
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